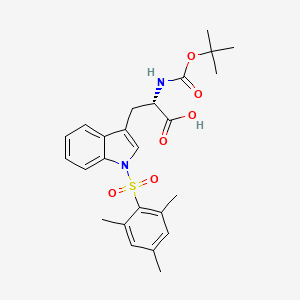
Boc-Trp(Mts)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Trp(Mts)-OH: is a derivative of the amino acid tryptophan, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the indole nitrogen is protected by a mesitylene-2-sulfonyl (Mts) group. This compound is commonly used in peptide synthesis to prevent unwanted side reactions during the formation of peptide bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Trp(Mts)-OH typically involves the following steps:
-
Protection of the Amino Group: : The amino group of tryptophan is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as sodium bicarbonate or triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
-
Protection of the Indole Nitrogen: : The indole nitrogen is protected by reacting the Boc-protected tryptophan with mesitylene-2-sulfonyl chloride (Mts-Cl) in the presence of a base such as pyridine. This reaction is also typically carried out in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and rigorous purification processes such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
-
Deprotection Reactions: : Boc-Trp(Mts)-OH undergoes deprotection reactions to remove the Boc and Mts groups. The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA). The Mts group can be removed using reducing agents like sodium amalgam or catalytic hydrogenation.
-
Peptide Bond Formation: : this compound is commonly used in peptide synthesis. The Boc group protects the amino group during the coupling reaction, which typically involves reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and a coupling additive like hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal; sodium amalgam or catalytic hydrogenation for Mts removal.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt).
Major Products
Deprotection: Tryptophan after removal of Boc and Mts groups.
Coupling: Peptides with this compound incorporated at specific positions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Boc-Trp(Mts)-OH is widely used in the synthesis of peptides and proteins. Its protected groups prevent side reactions, allowing for the selective formation of peptide bonds. This compound is essential in solid-phase peptide synthesis (SPPS), where it helps in the stepwise construction of peptides on a solid support.
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. These peptides can be used as probes or inhibitors in various biochemical assays.
Medicine
Peptides containing this compound are investigated for their therapeutic potential. They can be used in the development of peptide-based drugs, vaccines, and diagnostic agents. The stability provided by the Boc and Mts groups is crucial during the drug development process.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use ensures high purity and yield, which are essential for the production of therapeutic peptides.
Wirkmechanismus
The mechanism of action of Boc-Trp(Mts)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the Mts group protects the indole nitrogen. These protective groups are removed under specific conditions to reveal the reactive sites for peptide bond formation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Trp-OH: Similar to Boc-Trp(Mts)-OH but lacks the Mts protection on the indole nitrogen.
Fmoc-Trp(Mts)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) instead of Boc for amino protection.
Boc-Trp(Bzl)-OH: Uses benzyl (Bzl) protection for the indole nitrogen instead of Mts.
Uniqueness
This compound is unique due to the dual protection of both the amino group and the indole nitrogen. This dual protection is particularly useful in complex peptide synthesis where multiple reactive sites need to be controlled. The Mts group provides additional stability compared to other protecting groups like benzyl, making this compound a preferred choice in certain synthetic applications.
Eigenschaften
Molekularformel |
C25H30N2O6S |
|---|---|
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylindol-3-yl]propanoic acid |
InChI |
InChI=1S/C25H30N2O6S/c1-15-11-16(2)22(17(3)12-15)34(31,32)27-14-18(19-9-7-8-10-21(19)27)13-20(23(28)29)26-24(30)33-25(4,5)6/h7-12,14,20H,13H2,1-6H3,(H,26,30)(H,28,29)/t20-/m0/s1 |
InChI-Schlüssel |
FKFFMEHZWLQPKM-FQEVSTJZSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)CC(C(=O)O)NC(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


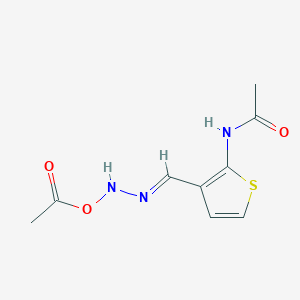
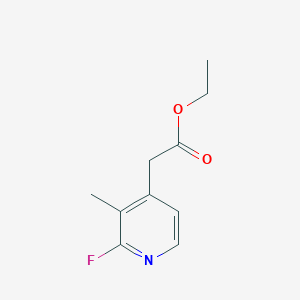
![2-(2,3,4-trifluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12950217.png)
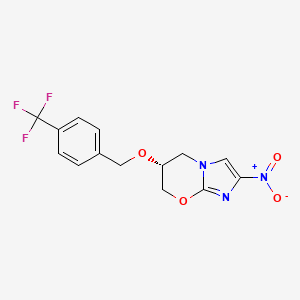
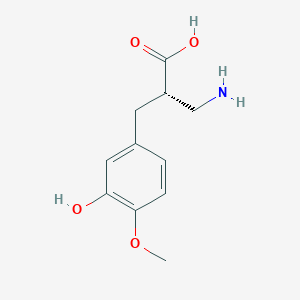
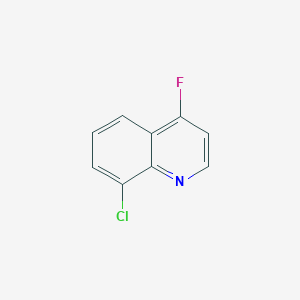
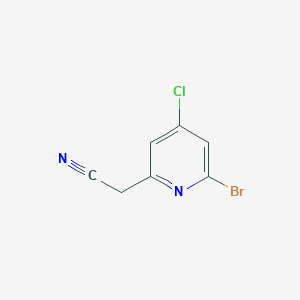
![(8AS)-4-(1H-pyrazol-4-yl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B12950244.png)
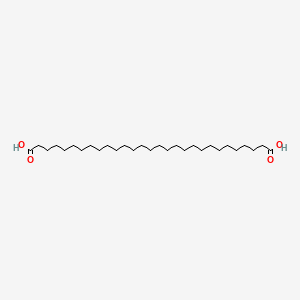
![(7R,9AR)-7-methyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B12950263.png)
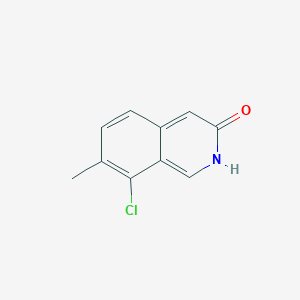
![4-Chloro-6-(oxetan-3-yl)thieno[3,2-d]pyrimidine](/img/structure/B12950273.png)
![(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12950280.png)
![3-(Chloromethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12950286.png)
